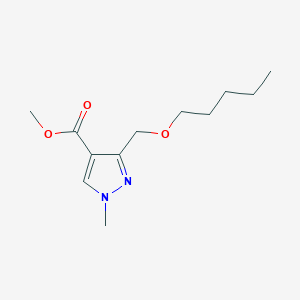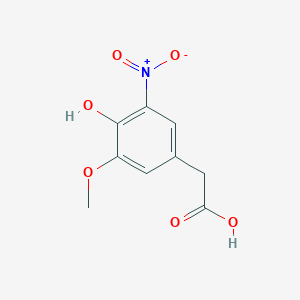
(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO6 It is characterized by the presence of a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of a methoxy-substituted phenylacetic acid derivative, followed by hydrolysis and purification steps. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure selective nitration at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification using techniques such as recrystallization or chromatography. The choice of solvents and purification methods can vary depending on the specific requirements of the production process and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino-substituted phenylacetic acids.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-3-nitrophenyl)acetic acid: Similar structure but lacks the methoxy group.
(4-Methoxy-3-nitrophenyl)acetic acid: Similar structure but lacks the hydroxy group.
(4-Hydroxy-3-methoxyphenyl)acetic acid: Similar structure but lacks the nitro group.
Uniqueness
(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid is unique due to the combination of hydroxy, methoxy, and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-16-7-3-5(4-8(11)12)2-6(9(7)13)10(14)15/h2-3,13H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZIBATHAJGOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
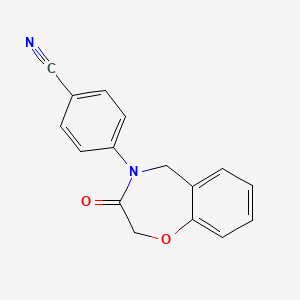
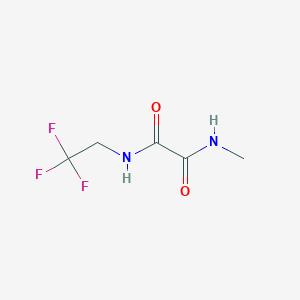
![1-[4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2409070.png)
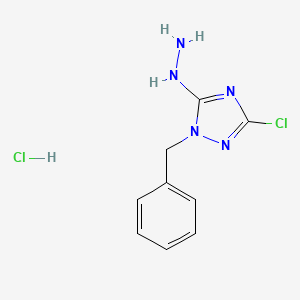
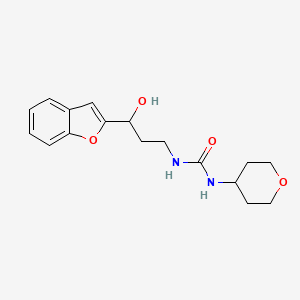
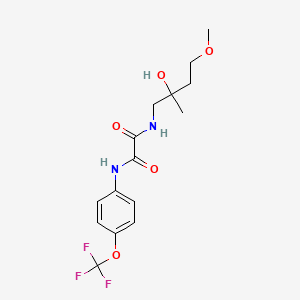
![3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2409074.png)
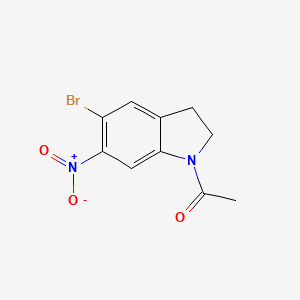
![Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2409078.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2409079.png)



